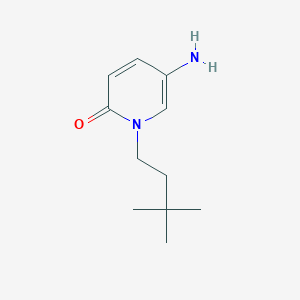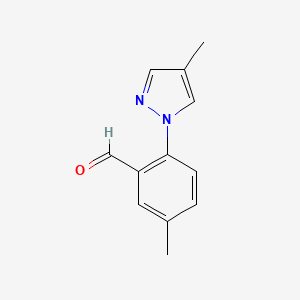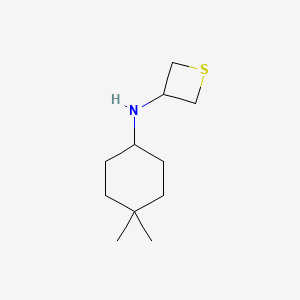
N-(4,4-Dimethylcyclohexyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-Dimethylcyclohexyl)thietan-3-amine: is an organic compound that features a thietane ring, which is a four-membered ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-Dimethylcyclohexyl)thietan-3-amine typically involves the reaction of N-arylcyanamides with 2-(chloromethyl)thiirane in an aqueous alkaline solution. This method provides an efficient route to produce N-aryl-N-(thietan-3-yl)cyanamides with yields ranging from 34% to 76% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4,4-Dimethylcyclohexyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amine group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
N-(4,4-Dimethylcyclohexyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4,4-Dimethylcyclohexyl)thietan-3-amine involves its interaction with molecular targets through the sulfur atom in the thietane ring and the amine group. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.
Vergleich Mit ähnlichen Verbindungen
- 3-Thietanamine, N-(2,4-dimethylcyclohexyl)-
- N-(3,3-Dimethylcyclohexyl)-4,4-dimethyltetrahydro-2H-thiopyran-3-amine
Comparison: N-(4,4-Dimethylcyclohexyl)thietan-3-amine is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the thietane ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H21NS |
|---|---|
Molekulargewicht |
199.36 g/mol |
IUPAC-Name |
N-(4,4-dimethylcyclohexyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-11(2)5-3-9(4-6-11)12-10-7-13-8-10/h9-10,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
PDJZKHOMJATXJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)NC2CSC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


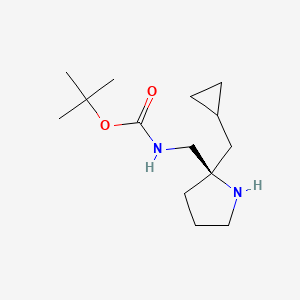
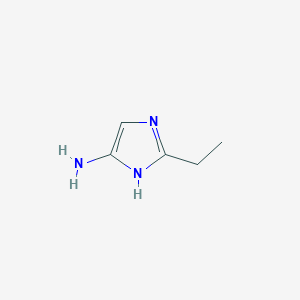
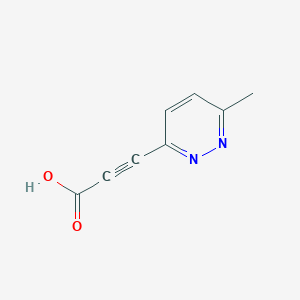

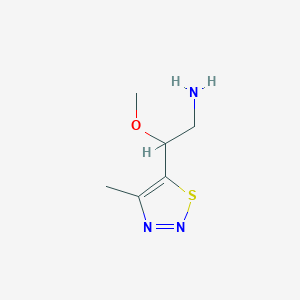
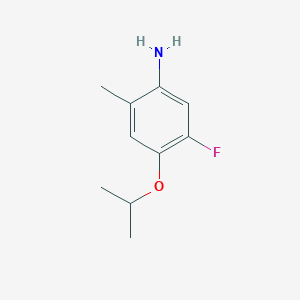
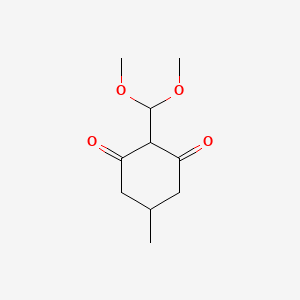
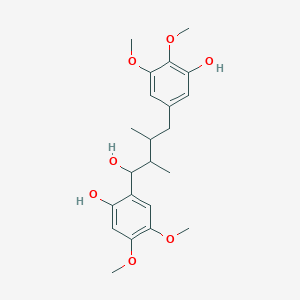
![N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)

